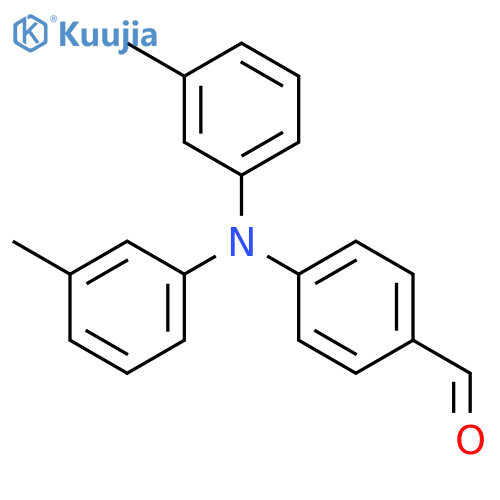Cas no 332411-18-4 (4-(Di-M-Tolyl-Amino)-Benzaldehyde)

332411-18-4 structure
商品名:4-(Di-M-Tolyl-Amino)-Benzaldehyde
CAS番号:332411-18-4
MF:C21H19NO
メガワット:301.381665468216
MDL:MFCD09025331
CID:303952
PubChem ID:18326015
4-(Di-M-Tolyl-Amino)-Benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Di-m-tolylamino)benzaldehyde
- 4-(Di-m-tolyl-amino)benzaldehyde
- 4-(Di-m-tolyl-amino)-benzaldehyde
- Benzaldehyde,4-[bis(3-methylphenyl)amino]-
- 4-[Bis(3-methylphenyl)amino]benzaldehyde
- SCHEMBL7692958
- A5933
- MFCD09025331
- SB66668
- FT-0751299
- 332411-18-4
- Q-102466
- AKOS015842485
- CS-0172104
- AS-37654
- 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde
- DTXSID20592811
- 4-[Bis(3-methylphenyl)aminobenzaldehyde
- 4-(dim-tolylamino)benzaldehyde
- DB-012644
- 4-(Di-M-Tolyl-Amino)-Benzaldehyde
-
- MDL: MFCD09025331
- インチ: InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3
- InChIKey: OLIQNHVNTIFEEX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C
計算された属性
- せいみつぶんしりょう: 301.14677
- どういたいしつりょう: 301.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
- PSA: 20.31
4-(Di-M-Tolyl-Amino)-Benzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- ちょぞうじょうけん:2-8 °C
4-(Di-M-Tolyl-Amino)-Benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB284457-5 g |
4-(Di-m-tolyl-amino)-benzaldehyde; 97% |
332411-18-4 | 5g |
€864.80 | 2023-04-26 | ||
| Fluorochem | 041188-5g |
4-(Di-m-tolyl-amino)-benzaldehyde |
332411-18-4 | 97% | 5g |
£576.00 | 2022-03-01 | |
| TRC | T238885-500mg |
4-(Di-M-Tolyl-Amino)-Benzaldehyde |
332411-18-4 | 500mg |
$ 250.00 | 2022-06-03 | ||
| abcr | AB284457-1 g |
4-(Di-m-tolyl-amino)-benzaldehyde; 97% |
332411-18-4 | 1g |
€255.80 | 2023-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242744-5g |
4-(Di-m-tolylamino)benzaldehyde |
332411-18-4 | 97% | 5g |
¥4423.00 | 2024-05-18 | |
| abcr | AB284457-1g |
4-(Di-m-tolyl-amino)-benzaldehyde, 97%; . |
332411-18-4 | 97% | 1g |
€500.00 | 2025-02-21 | |
| AstaTech | 60362-10/g |
4-(DI-M-TOLYL-AMINO)-BENZALDEHYDE |
332411-18-4 | 97% | 10g |
$1477 | 2023-09-16 | |
| A2B Chem LLC | AD48068-1g |
4-(Di-m-tolyl-amino)-benzaldehyde |
332411-18-4 | 97% | 1g |
$302.00 | 2024-04-20 | |
| 1PlusChem | 1P007H6S-5g |
4-(Di-m-tolylamino)benzaldehyde |
332411-18-4 | 97% | 5g |
$1065.00 | 2025-02-22 | |
| A2B Chem LLC | AD48068-10g |
4-(Di-m-tolyl-amino)-benzaldehyde |
332411-18-4 | 97% | 10g |
$1502.00 | 2024-04-20 |
4-(Di-M-Tolyl-Amino)-Benzaldehyde 関連文献
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
4. Back matter
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
332411-18-4 (4-(Di-M-Tolyl-Amino)-Benzaldehyde) 関連製品
- 119001-43-3(NTBA)
- 100727-07-9(4-(phenylamino)benzaldehyde)
- 7541-76-6(4-Formyl-N,N,N-trimethylbenzenaminium iodide)
- 4181-05-9(4-(N,N-Diphenylamino)benzaldehyde)
- 42906-19-4(4-(Di-p-tolyl-amino)-benzaldehyde)
- 100-10-7(p-Dimethylaminobenzaldehyde)
- 619-22-7(3-(Dimethylamino)benzaldehyde)
- 53566-95-3(Bis(4-formylphenyl)phenylamine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:332411-18-4)4-(di-m-Tolylamino)-benzaldehyde

清らかである:99%
はかる:kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:332411-18-4)4-(Di-M-Tolyl-Amino)-Benzaldehyde

清らかである:99%
はかる:1g
価格 ($):185.0